molecular formula C24H28N4O2S B14971638 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B14971638
M. Wt: 436.6 g/mol
InChI Key: SLIIYKZKTBJQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring substituted with an azepane group, a phenyl ring, and a dimethylbenzenesulfonamide moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of pharmacological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. Compared to these, N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE may offer unique pharmacological properties due to its specific substituents and structural configuration. Other similar compounds include:

Properties

Molecular Formula

C24H28N4O2S

Molecular Weight

436.6 g/mol

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C24H28N4O2S/c1-18-10-11-22(16-19(18)2)31(29,30)27-21-9-7-8-20(17-21)23-12-13-24(26-25-23)28-14-5-3-4-6-15-28/h7-13,16-17,27H,3-6,14-15H2,1-2H3

InChI Key

SLIIYKZKTBJQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.